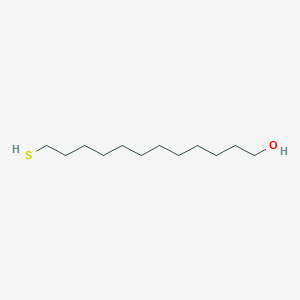
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its branched alkyl groups attached to the pyridine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2,6-dimethylpyridine with 2,2-dimethylpentyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkyl-substituted pyridines.
科学的研究の応用
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dimethylpyridine: A simpler pyridine derivative with similar chemical properties.
3-Ethyl-2,6-dimethylpyridine: Another pyridine derivative with an ethyl group at the 3-position.
4-(2,2-Dimethylpentyl)pyridine: A compound with a similar alkyl group but lacking the additional methyl groups.
Uniqueness
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
141103-71-1 |
|---|---|
分子式 |
C16H27N |
分子量 |
233.39 g/mol |
IUPAC名 |
4-(2,2-dimethylpentyl)-3-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C16H27N/c1-7-9-16(5,6)11-14-10-12(3)17-13(4)15(14)8-2/h10H,7-9,11H2,1-6H3 |
InChIキー |
BJNCHVGIRCUHTG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)CC1=C(C(=NC(=C1)C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)



![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)








